(1-Methylpyrrolidin-2-yl)acetic acid

CAS No.: 5626-43-7

Cat. No.: VC1908274

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5626-43-7 |

|---|---|

| Molecular Formula | C7H13NO2 |

| Molecular Weight | 143.18 g/mol |

| IUPAC Name | 2-(1-methylpyrrolidin-2-yl)acetic acid |

| Standard InChI | InChI=1S/C7H13NO2/c1-8-4-2-3-6(8)5-7(9)10/h6H,2-5H2,1H3,(H,9,10) |

| Standard InChI Key | WQGHBXNTZFIOSX-UHFFFAOYSA-N |

| SMILES | CN1CCCC1CC(=O)O |

| Canonical SMILES | CN1CCCC1CC(=O)O |

Introduction

Chemical Structure and Properties

Molecular Composition and Structure

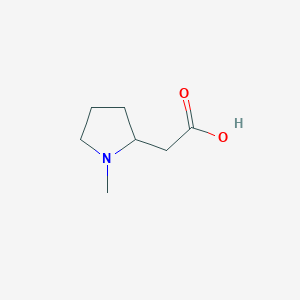

(1-Methylpyrrolidin-2-yl)acetic acid has the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . The structure consists of a five-membered pyrrolidine ring with a methyl group attached to the nitrogen atom and an acetic acid group connected to the second carbon of the pyrrolidine ring. This compound represents an N-alkylpyrrolidine derivative with a carboxylic acid functional group.

Stereochemistry

The compound contains a stereogenic center at the C-2 position of the pyrrolidine ring, leading to two possible enantiomers: (R)-2-(1-methylpyrrolidin-2-yl)acetic acid and (S)-2-(1-methylpyrrolidin-2-yl)acetic acid. The R-enantiomer has been specifically identified with the CAS number 1174705-02-2 . This stereochemistry is particularly important as different enantiomers may exhibit varying biological activities and applications.

Synthesis and Preparation Methods

Synthetic Approaches

The synthesis of (1-methylpyrrolidin-2-yl)acetic acid involves several potential routes based on pyrrolidine chemistry. One approach mentioned in the literature involves the preparation of benzyl 1-(p-toluenesulphonyl)-pyrrolidin-2-yl-acetate as an intermediate in related synthesis pathways . This suggests protection-deprotection strategies are employed in the synthesis of this class of compounds.

Natural Occurrence and Biological Sources

Plant Sources

(1-Methylpyrrolidin-2-yl)acetic acid has been reported to occur naturally in certain plant species. Documentation indicates its presence in Erythroxylum coca, commonly known as the coca plant . This suggests the compound may be part of the plant's alkaloid profile, potentially contributing to its biological activities.

Related Natural Compounds

A structurally related compound, 1-(1-methylpyrrolidin-2-yl)acetone (also known as hygrine), has been reported in Physochlaina physaloides . This related compound shares the basic 1-methylpyrrolidine scaffold but contains a ketone instead of a carboxylic acid group. The structural similarity suggests potential biosynthetic relationships between these compounds in natural systems.

Biological Activity and Applications

Pharmacological Properties

While specific pharmacological data for (1-methylpyrrolidin-2-yl)acetic acid is limited in the provided sources, related compounds with the pyrrolidine scaffold have demonstrated various biological activities. The structural features of this compound suggest potential for neurological activity, given that many pyrrolidine derivatives interact with neuroreceptors.

Chemical Derivatives and Relationships

Salt Forms

The hydrochloride salt of the R-enantiomer, 2-[(2R)-1-methylpyrrolidin-2-yl]aceticacidhydrochloride, has been documented with CAS number 1174655-95-8 . Salt formation is a common strategy in pharmaceutical development to enhance solubility, stability, or bioavailability of active compounds.

Structural Analogues

Several structural analogues are related to (1-methylpyrrolidin-2-yl)acetic acid, including:

This table illustrates the diversity of related compounds sharing the basic pyrrolidine scaffold but differing in functional groups or stereochemistry.

Research Status and Future Directions

Current Research Trends

Research on (1-methylpyrrolidin-2-yl)acetic acid appears to be in preliminary stages, with focus primarily on structural characterization and basic chemical properties. The compound's presence in natural sources like Erythroxylum coca suggests potential interest in phytochemical research and ethnopharmacology .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume